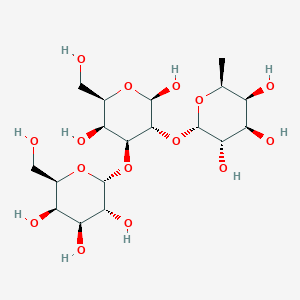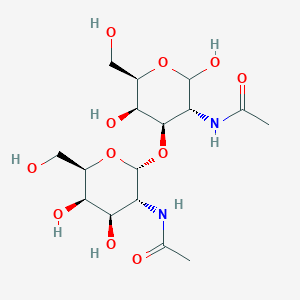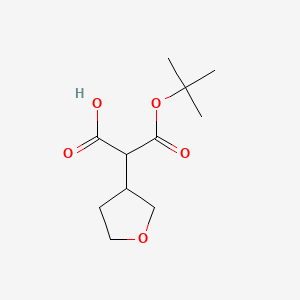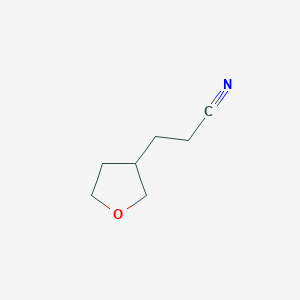
blood group B trisaccharide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Blood group B trisaccharide is a carbohydrate molecule that plays a crucial role in the ABO blood group system. It is composed of three sugar units: galactose, fucose, and another galactose. This trisaccharide is found on the surface of red blood cells in individuals with blood group B and is responsible for the antigenic properties that define this blood group. The presence of this specific trisaccharide allows the immune system to recognize and differentiate blood group B from other blood groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of blood group B trisaccharide typically involves the stepwise assembly of the three sugar units. One common method is the use of glycosyl donors and acceptors in a series of glycosylation reactions. For example, the central β-galactose residue can be glycosylated with α-fucose at the O-2 position and with another galactose at the O-3 position. Protecting groups are often used to ensure the selectivity of the reactions. The reaction conditions usually involve the use of catalysts such as silver triflate or boron trifluoride etherate to promote glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated sugar donors to specific acceptor molecules. This method is advantageous due to its high specificity and efficiency. The enzymes can be produced recombinantly and used in large-scale bioreactors to produce the trisaccharide in significant quantities .
化学反応の分析
Types of Reactions
Blood group B trisaccharide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or sodium periodate can be used under mild conditions to oxidize the hydroxyl groups.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Blood group B trisaccharide has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying cell surface interactions and the role of carbohydrates in cell recognition and signaling.
Medicine: It is used in the development of blood typing reagents and in the study of immune responses related to blood transfusions and organ transplantation.
作用機序
The mechanism of action of blood group B trisaccharide involves its interaction with specific receptors on the surface of cells. The trisaccharide binds to lectins, which are carbohydrate-binding proteins, and mediates cell-cell recognition and adhesion processes. This interaction is crucial for the immune system to distinguish between self and non-self cells, preventing immune reactions against the body’s own cells .
類似化合物との比較
Blood group B trisaccharide is similar to other blood group trisaccharides, such as blood group A trisaccharide and blood group H trisaccharide. it is unique in its specific structure and the presence of galactose at the terminal position, which distinguishes it from other blood group antigens. The blood group A trisaccharide has N-acetylgalactosamine instead of galactose, while the blood group H trisaccharide lacks the terminal sugar unit .
List of Similar Compounds
- Blood group A trisaccharide
- Blood group H trisaccharide
- Lewis blood group antigens
- Sialyl Lewis X trisaccharide
特性
分子式 |
C18H32O15 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
(2S,3S,4R,5S,6S)-2-[(2R,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)10(24)12(26)17(29-4)33-15-14(9(23)6(3-20)30-16(15)28)32-18-13(27)11(25)8(22)5(2-19)31-18/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9-,10+,11-,12-,13+,14-,15+,16+,17-,18+/m0/s1 |
InChIキー |
XNBZPOHDTUWNMW-VAVSLJLZSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B15061849.png)
![(3aR,6S,8aS)-2-benzyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B15061853.png)



![((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl sulfamate](/img/structure/B15061881.png)


![N-[9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15061908.png)
![Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-](/img/structure/B15061913.png)

![1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine](/img/structure/B15061919.png)
